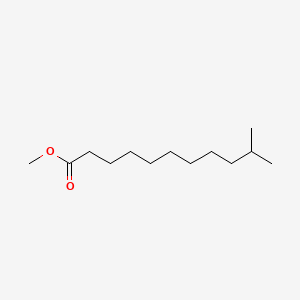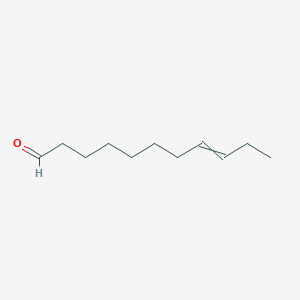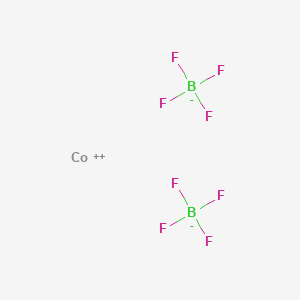
Cobalt tetrafluoroborate
Descripción general
Descripción
Cobalt(II) tetrafluoroborate, also known as cobaltous tetrafluoroborate, is a cobalt salt . It is used as a primary and secondary intermediate . The linear formula of Cobalt(II) tetrafluoroborate is Co(BF4)2 · 6H2O .
Molecular Structure Analysis
The molecular structure of Cobalt(II) tetrafluoroborate is represented by the SMILES stringO.O.O.O.O.O.[Co++].FB-(F)F.FB-(F)F . The InChI key is KQHRHDAVLSRYNA-UHFFFAOYSA-N . The molecular weight is 340.63 . Physical And Chemical Properties Analysis
Cobalt(II) tetrafluoroborate has an assay of 99% and appears in crystalline form . The average diffusion coefficient of Co(II) was found to be 7.5 × 10^-8 cm2s-1 at 353 K .Aplicaciones Científicas De Investigación
Chemical Synthesis
Cobalt Tetrafluoroborate is used as a primary and secondary intermediate in chemical synthesis . It plays a crucial role in the production of various chemical compounds.
Material Science
In material science, Cobalt Tetrafluoroborate is used in the production of high purity, submicron, and nanopowder forms . These forms have diverse applications in current technologies and science.
Oil Refining
Fluoride compounds like Cobalt Tetrafluoroborate have diverse applications in oil refining . They are used in various processes to improve the efficiency and yield of oil production.
Etching
Cobalt Tetrafluoroborate is used in etching processes . It helps in the removal of unwanted material from the surface of an object.
Pharmaceutical Manufacturing
In the pharmaceutical industry, Cobalt Tetrafluoroborate is used in the manufacture of various drugs . It plays a key role in the synthesis of many pharmaceutical compounds.
Research on Electronic and Magnetic Properties
Cobalt Tetrafluoroborate is used as a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties . This research can lead to advancements in electronics and magnetism.
Safety And Hazards
Cobalt(II) tetrafluoroborate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Skin Corr. 1B . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, such as a dust mask type N95 (US), eyeshields, and gloves, is advised .
Direcciones Futuras
Cobalt(II) tetrafluoroborate is used as a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties . It is also mentioned that Cobalt(II) tetrafluoroborate is generally immediately available in most volumes, and high purity, submicron, and nanopowder forms may be considered .
Propiedades
IUPAC Name |
cobalt(2+);ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Co/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIMDEJNGHHZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2CoF8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885353 | |
| Record name | Borate(1-), tetrafluoro-, cobalt(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt tetrafluoroborate | |
CAS RN |
26490-63-1 | |
| Record name | Cobalt boron tetrafluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026490631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, cobalt(2+) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, cobalt(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt(2+) tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes cobalt tetrafluoroborate particularly useful in synthesizing polymer nanocapsules?
A1: Cobalt tetrafluoroborate exhibits multiple roles in the synthesis of polymer nanocapsules via inverse miniemulsion polymerization. [, ] For instance, in the synthesis of poly(N-isopropylacrylamide) (PNIPAM) nanocapsules, cobalt tetrafluoroborate acts as a template and lipophobe. [] This means it helps form the initial structure of the nanocapsules and prevents them from aggregating in the oil-based continuous phase. Moreover, it forms a complex with N-isopropylacrylamide (NIPAM), enhancing its solubility in water, which is crucial for achieving a uniform polymerization. [] This multifaceted behavior makes cobalt tetrafluoroborate a valuable component in controlling the size, distribution, and properties of polymer nanocapsules.
Q2: How does the concentration of cobalt tetrafluoroborate influence the size distribution of the synthesized nanocapsules?
A2: Research shows that increasing the weight content of cobalt tetrafluoroborate in the miniemulsion system leads to a narrower particle size distribution of the resulting nanocapsules. [] This effect is attributed to the influence of cobalt tetrafluoroborate on the balance between osmotic and Laplace pressure within the system. [] Higher concentrations likely lead to a more controlled phase separation process during polymerization, resulting in more uniform nanocapsules.
Q3: Beyond polymer nanocapsules, what other applications utilize cobalt tetrafluoroborate?
A3: Cobalt tetrafluoroborate is also recognized for its catalytic activity. [] For example, it has been successfully employed as a precatalyst in the hydroboration of alkenes. [] This reaction, widely used in organic synthesis, involves adding a boron-hydrogen bond across a carbon-carbon double bond. In this context, cobalt tetrafluoroborate, when combined with specific ligands, can effectively catalyze this reaction for a range of aryl and alkyl alkenes. []
Q4: What is the mechanism behind cobalt tetrafluoroborate's catalytic activity in alkene hydroboration?
A4: The key to cobalt tetrafluoroborate's catalytic activity lies in the dissociation of its counterion, tetrafluoroborate, which releases fluoride ions. [] These fluoride ions then react with pinacolborane, a common hydroboration reagent. This reaction generates a more reactive borane species, which facilitates the addition of the boron-hydrogen bond across the carbon-carbon double bond of the alkene. This activation mechanism highlights the importance of counterion effects in earth-abundant metal catalysis. []
Q5: Are there analytical techniques used to characterize cobalt tetrafluoroborate and its role in these applications?
A5: Various analytical techniques are employed to study cobalt tetrafluoroborate and its effects. In the context of nanocapsule synthesis, transmission electron microscopy (TEM) and atomic force microscopy (AFM) are crucial for visualizing the morphology and size distribution of the resulting particles. [] Electrochemical methods can be used to study the reduction behavior of cobalt tetrafluoroborate in ionic liquids. [] For catalytic applications, techniques like nuclear magnetic resonance (NMR) spectroscopy would be employed to monitor reaction progress and identify products formed during alkene hydroboration.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



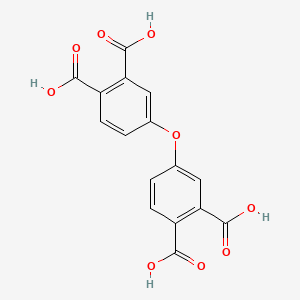
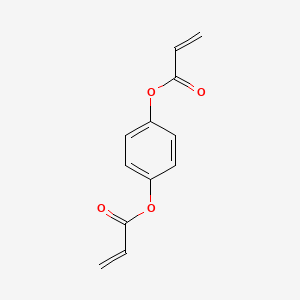



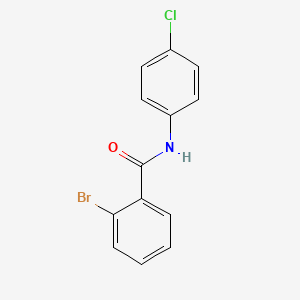


![2,2,2-Trifluoro-n-[(1s)-1-phenylethyl]acetamide](/img/structure/B1593809.png)
